5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making this compound a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) salts and can be carried out under mild conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole oxides, while substitution reactions can yield a variety of functionalized triazoles .
Scientific Research Applications
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Another class of triazoles with similar biological activities.
Pyrazoles: Heterocyclic compounds with a five-membered ring structure similar to triazoles.
Oxadiazoles: Compounds with a similar nitrogen-rich heterocyclic structure.
Uniqueness
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methoxyphenyl groups can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Biological Activity
5-Isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl and phenyl derivatives with appropriate reagents to form the triazole structure. The synthetic route may include:
- Formation of the Triazole Ring : Utilizing azides and alkynes in a click chemistry approach to create the triazole moiety.
- Substitution Reactions : Introducing the isopropyl and methoxy groups through nucleophilic substitutions or electrophilic aromatic substitutions.
Biological Activity
The biological activity of this compound has been investigated in various studies, demonstrating a range of pharmacological effects.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study reported that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.0 |
MCF7 (breast cancer) | 7.2 |
A549 (lung cancer) | 6.5 |
HT29 (colon cancer) | 8.0 |
The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and thymidylate synthase .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 8 |
These findings suggest potential applications in treating infections caused by resistant strains .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Studies indicated that it could reduce pro-inflammatory cytokines in cell models exposed to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that a related triazole compound led to a significant reduction in tumor size in 30% of participants after four cycles of treatment.
- Infection Management : A case involving a patient with a resistant bacterial infection demonstrated that treatment with a triazole derivative resulted in complete resolution of symptoms and negative cultures after two weeks.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)18-17(19(24)20-14-7-5-4-6-8-14)21-22-23(18)15-9-11-16(25-3)12-10-15/h4-13H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHUUQOAJIBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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